molecular formula C8H8N2S B3032555 3,4-dihydro-2(1H)-quinazolinethione CAS No. 22820-08-2

3,4-dihydro-2(1H)-quinazolinethione

Cat. No. B3032555
CAS RN: 22820-08-2
M. Wt: 164.23 g/mol
InChI Key: VGNAMTKXQSLQJZ-UHFFFAOYSA-N
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Description

3,4-Dihydro-2(1H)-quinazolinethione is a heterocyclic compound that is part of the quinazoline family. Quinazolines are known for their diverse biological activities and have been the subject of numerous synthetic studies aimed at developing new therapeutic agents.

Synthesis Analysis

The synthesis of 3,4-dihydro-2(1H)-quinazolines can be achieved through various methods. One approach involves the cyclization reactions of 2-aminobenzylamines with α-oxoketene dithioacetals in an eco-friendly medium such as PEG-400. This method is highly efficient, stereoselective, and environmentally benign, producing excellent yields of the final compounds as single (E)-stereoisomeric forms . Another synthetic route includes the reaction of 2-chloro-4,5-dihydroimidazole with 2-aminoacetophenones to yield novel 5-methylidene-1,2,3,5-tetrahydro[2,1-b]-quinazoline derivatives .

Molecular Structure Analysis

The molecular structures of the synthesized quinazolines are confirmed using various analytical techniques. For instance, the (E)-stereoisomeric forms of the synthesized 3,4-dihydro-2(1H)-quinazolines were confirmed by 1H NMR and X-ray crystallographic studies . Similarly, the structures of novel 5-methylidene-1,2,3,5-tetrahydro[2,1-b]-quinazoline derivatives were confirmed by elemental analysis, spectral data (IR, 1H- and 13C-NMR), and X-ray crystallographic analysis .

Chemical Reactions Analysis

The reactivity of quinazoline derivatives is quite varied. For example, 5-methylidene-1,2,3,5-tetrahydro[2,1-b]-quinazoline compounds can undergo 1,3-dipolar cycloaddition reactions with nitrones to give spiro-isoxazolidines . Additionally, substituted 3-amino-1H-quinazoline-2,4-diones can react with urea to yield novel 2,6-dihydro-imidazo[1,5-c]quinazoline-3,5-diones .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are closely related to their molecular structure. The presence of substituents on the quinazoline nucleus can significantly influence the compound's reactivity and physical properties. For instance, the introduction of a methylthio group at the 2-position of quinazolin-4-(3H)-ones has been shown to confer significant analgesic, anti-inflammatory, and antibacterial activities . The chelating behavior of quinazoline (1H,3H)-2,4-dithione with various metal ions has also been studied, providing insights into the coordination chemistry of these compounds .

Scientific Research Applications

Anti-Melanogenesis Activity

3,4-Dihydro-2(1H)-quinazolinethiones have been studied for their inhibitory activity on melanogenesis. Research shows that their anti-melanogenesis activity is mediated by the hydrogen bonding ability of the thioamide unit, complexation ability of thione, and the hydrophobic binding power of side chain substitutions at the 3-position. This refined understanding of their pharmacophore highlights their potential in melanogenesis-related applications (Thanigaimalai et al., 2010).

Stereoselective Synthesis

A stereoselective synthesis method for novel 3,4-dihydro-2(1H)-quinazolines has been developed, using 2-aminobenzylamines with α-oxoketene dithioacetals in an eco-friendly reaction medium. This method is noted for its operational simplicity, excellent yields, and environmental benignity, making it significant for sustainable chemistry practices (Sharma et al., 2018).

Antimicrobial Properties

Some derivatives of 3,4-dihydro-2(1H)-quinazolinethione have shown effectiveness against gram-positive bacteria, highlighting their potential as antimicrobial agents. This research indicates a correlation between specific structural modifications and antimicrobial efficacy (Hisano et al., 1976).

Synthesis of Derivatives

The synthesis of quinazolinethiones and their S-alkyl/aryl derivatives has been explored. These derivatives are associated with a broad spectrum of biological activities, making them relevant for pharmaceutical research (Kaur & Kaur, 2007).

Solid-phase Synthesis

The solid-phase synthesis of 3,4-dihydro-2(1H)-quinazolinones and 3,4-dihydro-1H-quinazolin-2-thiones is another key area of research. This approach allows for the efficient synthesis of these compounds in good yield and high purity, which is essential for drug development and research purposes (Sun, Zhou, & Kyle, 2001).

Corrosion Inhibition

Recent studies have evaluated the electronic structure of quinazolinone derivatives for their effectiveness as corrosion inhibitors. This research is particularly relevant in industrial applications, where these compounds can be used to protect metals in acidic environments (Saha et al., 2016).

Safety and Hazards

The safety data sheet for 3,4-dihydro-2(1H)-quinolinone, a related compound, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Future Directions

Future research could focus on the development of novel synthetic routes towards the formation of these pharmaceutically important scaffolds . For instance, an efficient and stereoselective synthesis of novel 3,4-dihydro-2(1H)-quinazolines has been developed through cyclization reactions of 2-aminobenzylamines with α-oxoketene dithioacetals using PEG-400 as an inexpensive, easy to handle, non-toxic, and recyclable reaction medium . This protocol features several attributes such as excellent yields, no work up, green reaction conditions, and being environmentally benign .

Mechanism of Action

Target of Action

3,4-Dihydro-2(1H)-quinazolinethione is a type of quinazoline, a class of fused heterocyclic ring systems containing multiple pharmacophores . Quinazolines are well established as biologically and pharmaceutically important compounds . They have been reported to possess diverse biological and therapeutic properties such as inhibition of the epidermal growth factor (EGF) receptors of tyrosine kinase .

Mode of Action

Quinazolines, in general, are known to interact with various targets in both peripheral and central tissues, which includes phosphodiesterase inhibition, blocking of β-adrenergic receptors, antagonism of vasopressin receptors, and interaction with serotonin and dopamine receptors .

Biochemical Pathways

The synthesis of 3,4-dihydro-2(1h)-quinazolines has been developed through cyclization reactions of 2-aminobenzylamines with α-oxoketene dithioacetals . This suggests that the compound may interact with biochemical pathways involving these substrates.

Result of Action

Quinazolines have been reported to possess diverse biological and therapeutic properties such as inhibition of the epidermal growth factor (egf) receptors of tyrosine kinase . This suggests that this compound may have similar effects.

Action Environment

The synthesis of 3,4-dihydro-2(1h)-quinazolines has been developed using peg-400 as an inexpensive, easy to handle, non-toxic and recyclable reaction medium . This suggests that the compound may be stable under various environmental conditions.

properties

IUPAC Name

3,4-dihydro-1H-quinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c11-8-9-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNAMTKXQSLQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC(=S)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394603
Record name 3,4-dihydro-1H-quinazoline-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22820-08-2
Record name NSC158596
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158596
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-dihydro-1H-quinazoline-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-aminomethyl-phenylamine (6.35 g, 52 mmol) and triethylamine (16.8 ml, 120 mmol) in ether (150 ml) was added dropwise a solution of thiophosgene (4.6 ml, 60 mmol) in ether (40 mL), at −78° C. over 1 h. After warming to rt a precipitate was filtered, washed thoroughly with ether, dissolved in methanol (200 mL) and treated with solid KOH (6.7 g, 120 mmol). The mixture was stirred for 15 min, filtered, and the filtrate was concentrated under reduced pressure to obtaine a residue which was recrystallized from methanol/water to give an off-white solid 7.43 g (87%). 1H NMR (500 MHz, DMSO-D6) δ 4.35 (s, 1H) 6.92 (d, J=7.93 Hz, 1H) 6.96 (m, 1H) 7.08 (d, J=7.32 Hz, 1H) 7.15 (m, 1H) 8.59 (s, 1H) 10.36 (s, 1H). MS (ESI) m/z 165 (MH+); HPLC (Column YMC Xterra OSD 4.6×33 mm S 7) Rt 0.81 min; Purity (96%).
Quantity
6.35 g
Type
reactant
Reaction Step One
Quantity
16.8 mL
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
6.7 g
Type
reactant
Reaction Step Two
Name
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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